3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
Overview
Description
3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is a heterocyclic compound that contains both boron and oxygen within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol typically involves the reduction of carboxylic esters. One common method includes the reduction of the carboxylic ester to form the desired compound, which can then be nitrated using nitric acid to provide cyclic boronates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, hydroxy derivatives, and substituted aromatic compounds .
Scientific Research Applications
3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex boron-containing compounds.
Biology: Studied for its potential interactions with biological molecules, including enzymes and proteins.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol involves its interaction with molecular targets such as enzymes. For example, it has been shown to form complexes with human carbonic anhydrase I and II, which are enzymes involved in the regulation of pH and fluid balance in tissues . The compound’s boron atom plays a crucial role in these interactions, facilitating the formation of stable complexes with the enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)phenylboronic acid: A similar compound that also contains a boron atom within its structure.
1-Hydroxy-3,4-Dihydro-2,1-Benzoxaborinine: Another related compound with a similar ring structure.
Uniqueness
3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol is unique due to its specific ring structure that incorporates both boron and oxygen atoms. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEWCFGVNDVQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2CCO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657158 | |
Record name | 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19206-51-0 | |
Record name | 3,4-Dihydro-1H-2,1-benzoxaborinin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-1H-2,1-benzoxaborinin-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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